Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of furan, thiophene, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions. For instance, the furan derivative can be synthesized through the reaction of furan-2-carboxylic acid with appropriate amines . The thiophene derivative can be prepared via cyclization reactions involving sulfur-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using reagents like DIBALH to yield partially reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: DIBALH (Diisobutylaluminum hydride) is a preferred reagent for selective reduction.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Scientific Research Applications
Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The ester group may also play a role in facilitating the compound’s entry into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide
- 5-(2-furamido)isophthalic acid
Uniqueness
Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of furan, thiophene, and ester functional groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-4-18-14(17)11-8(2)9(3)20-13(11)15-12(16)10-6-5-7-19-10/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWURHVKZSFJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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